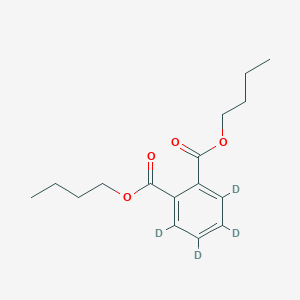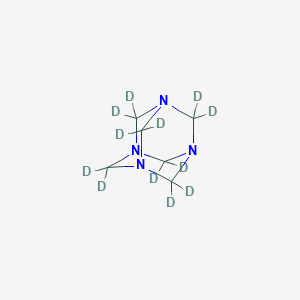
4-(Trifluoromethoxy)thiobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)thiobenzamide is a benzamidoxime derivative containing an amidoxime functional group . Its molecular formula is C8H6F3NOS, with an average mass of 221.199 Da .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds, including 4-(Trifluoromethoxy)thiobenzamide, involves complex processes . For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene can afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Chemical Reactions Analysis
Thioamides are known for their high barriers for a 180° rotation about the C=N bond, which is even high enough to allow the separation of E/Z-stereoisomers with R2 ≠ R3 which are stable at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-(Trifluoromethoxy)thiobenzamide: is utilized in medicinal chemistry due to its potential as a building block for pharmaceutical compounds. The trifluoromethoxy group is particularly interesting because it can significantly alter the biological activity of molecules . It’s used to synthesize compounds with improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability.
Proteomics Research
In proteomics, 4-(Trifluoromethoxy)thiobenzamide serves as a specialty reagent. It’s applied in the study of protein interactions and functions, particularly when modifications of proteins are required to understand their role in complex biological systems .
Material Science
This compound finds applications in material science, especially in the development of novel materials with specific electronic or photonic properties. The presence of the trifluoromethoxy group can influence the material’s characteristics, such as its dielectric constant or hydrophobicity .
Agricultural Chemistry
While direct applications in agriculture are not well-documented, compounds like 4-(Trifluoromethoxy)thiobenzamide could be used in the synthesis of agrochemicals. These compounds can be designed to interact with specific biological targets in pests or crops to enhance yield or resistance .
Environmental Impact Studies
The environmental impact of chemicals like 4-(Trifluoromethoxy)thiobenzamide is a critical area of study. Researchers assess the compound’s biodegradability, toxicity, and long-term effects on ecosystems. This is essential for ensuring the safe use and disposal of such chemicals .
Analytical Chemistry
In analytical chemistry, 4-(Trifluoromethoxy)thiobenzamide may be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for calibrating instruments or developing new analytical methods .
Biochemical Research
The compound’s role in biochemical research includes its use as a reagent in the study of biochemical pathways. It can be used to modify enzymes or other proteins, thereby helping to elucidate their function in the cell .
Pharmaceutical Research
In pharmaceutical research, 4-(Trifluoromethoxy)thiobenzamide is valuable for drug discovery and development. It’s used to create derivatives that may act as potential drug candidates, especially in the early stages of drug screening and optimization .
Safety and Hazards
Propiedades
IUPAC Name |
4-(trifluoromethoxy)benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQSKHMIUWHKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381393 |
Source


|
| Record name | 4-(Trifluoromethoxy)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)thiobenzamide | |
CAS RN |
149169-34-6 |
Source


|
| Record name | 4-(Trifluoromethoxy)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)




![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)
